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Compound of Interest

Compound Name: Rutaecarpine

Cat. No.: B1680285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Rutaecarpine and Dehydroevodiamine, two quinazoline alkaloids isolated from the traditional

Chinese medicine Evodia rutaecarpa, have garnered significant interest for their diverse

pharmacological activities, particularly their effects on the cardiovascular system. While both

compounds exhibit cardiovascular protective properties, their underlying mechanisms of action

and specific physiological effects differ substantially. This guide provides a detailed

comparative study of the cardiovascular effects of Rutaecarpine and Dehydroevodiamine,

supported by experimental data, to aid researchers in understanding their therapeutic potential

and guiding future drug development.

Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data on the cardiovascular effects of

Rutaecarpine and Dehydroevodiamine based on available preclinical studies.
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Parameter Rutaecarpine
Dehydroevodi
amine

Species Reference

Effect on Blood

Pressure

Mean Arterial

Pressure

Decreases (10–

100 μg/kg, i.v.)
Slight decrease Rat [1]

Systolic Blood

Pressure

Significant

decrease (10,

20, or 40

mg/kg/day, i.g) in

hypertensive rats

More significant

decrease in

diastolic

pressure

Rat [1]

Vasorelaxation

Concentration for

Relaxation

0.1–10 μM

(concentration-

dependent)

Induces

vasodilation
Rat [1][2]

Cardiac Effects

Heart Rate

Transient

positive

chronotropic

effect

Significant

decrease
Guinea Pig, Rat [2][3]

Inotropic Effect

Transient

positive inotropic

effect

Depressed

contractile force

(0.1-0.3 μM)

Guinea Pig,

Human
[3][4]

Action Potential

Duration
-

Prolongs APD

(dose-

dependently)

Dog [5]

Anti-platelet

Aggregation

IC50 (Collagen-

induced)
~2.5 µM Not reported Human [6]
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Ion Channel

Activity

hERG (IKr)

Inhibition IC50

Not a primary

mechanism
253.2 ± 26.3 nM

Human (HEK

cells)
[5]

Sodium Current

(INa)
-

Decreased (0.1-1

μM)
Human [4]

Calcium Current

(ICa)

Inhibited L-type

Ca2+ channels

in VSMCs

Decreased (0.1-1

μM)
Rat, Human [4][7]

Experimental Protocols
This section details the methodologies for key experiments cited in this guide.

Isolated Tissue Vasodilation Assay (for Rutaecarpine)
This protocol is based on studies investigating the vasorelaxant effects of Rutaecarpine on

isolated rat aortic rings.

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is

excised and placed in cold Krebs solution. The aorta is cleaned of connective tissue and cut

into rings (2-3 mm in width). The endothelium is denuded in some rings by gently rubbing the

intimal surface.

Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs solution,

maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are

connected to isometric force transducers to record changes in tension.

Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with

phenylephrine (1 μM) to induce a stable tonic contraction.

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of

Rutaecarpine (0.1 μM to 100 μM) are added to the organ bath.
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Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction

induced by phenylephrine. The involvement of specific pathways can be investigated by pre-

incubating the tissues with inhibitors such as L-NAME (for nitric oxide synthase) or

capsazepine (for TRPV1) before adding Rutaecarpine.[1][8]

Whole-Cell Patch-Clamp Electrophysiology (for
Dehydroevodiamine)
This protocol is adapted from studies assessing the effects of Dehydroevodiamine on cardiac

ion channels.

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG

channel or isolated cardiomyocytes are used. Cells are cultured under standard conditions.

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a

patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with

an internal solution and used to form a gigaseal with the cell membrane.

Voltage Protocols: To measure specific ion currents (e.g., IKr, INa, ICa), specific voltage-

clamp protocols are applied. For hERG current (IKr), a typical protocol involves a

depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a tail current.

Drug Perfusion: After obtaining a stable baseline recording, Dehydroevodiamine at various

concentrations is applied to the cells via a perfusion system.

Data Analysis: The effect of Dehydroevodiamine on the ion channel currents is measured as

the percentage of current inhibition compared to the baseline. The half-maximal inhibitory

concentration (IC50) is calculated by fitting the concentration-response data to a Hill

equation.[4][5]

Signaling Pathways and Mechanisms of Action
The cardiovascular effects of Rutaecarpine and Dehydroevodiamine are mediated by distinct

signaling pathways.
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Rutaecarpine: A Vasodilator Acting via TRPV1 and Nitric
Oxide
Rutaecarpine primarily induces vasodilation through an endothelium-dependent mechanism. It

acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory

nerves and endothelial cells.[9][10] Activation of TRPV1 leads to an influx of Ca2+, which in

turn stimulates two key pathways:

CGRP Release: In sensory neurons, TRPV1 activation triggers the release of Calcitonin

Gene-Related Peptide (CGRP), a potent vasodilator.[11]

Nitric Oxide (NO) Production: In endothelial cells, the increase in intracellular Ca2+ activates

endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO

then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylyl

cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and ultimately causes

vasorelaxation.[7]

Rutaecarpine also exhibits anti-platelet aggregation effects, which appear to be independent

of the NO/cGMP pathway and may involve the inhibition of phospholipase C.[6][12]
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Caption: Rutaecarpine's vasodilatory signaling pathway.
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Dehydroevodiamine: A Multi-Ion Channel Blocker with
Cardiac Effects
Dehydroevodiamine's cardiovascular effects are primarily attributed to its ability to block

multiple ion channels in cardiomyocytes and vascular smooth muscle cells.[2]

Cardiac Electrophysiology: Dehydroevodiamine blocks the rapid delayed rectifier potassium

current (IKr), mediated by the hERG channel, which leads to a prolongation of the action

potential duration (APD).[5] This effect can contribute to its antiarrhythmic properties but also

carries a proarrhythmic risk (Torsade de Pointes). It also inhibits sodium (INa) and calcium

(ICa) currents, which can depress cardiac contractility and excitability.[4]

Vasodilation: The vasodilatory effect of Dehydroevodiamine is linked to the blockade of

calcium channels in vascular smooth muscle cells, leading to reduced calcium influx and

subsequent relaxation.[2]
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In Vitro Electrophysiology In Vivo Cardiovascular Assessment
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Caption: Experimental workflow for Dehydroevodiamine.
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Feature Rutaecarpine Dehydroevodiamine

Primary Cardiovascular Effect
Vasodilation and blood

pressure reduction

Negative chronotropic and

inotropic effects, vasodilation

Mechanism of Action

TRPV1 agonist, stimulates

CGRP release and NO

production

Multi-ion channel blocker (K+,

Na+, Ca2+)

Effect on Heart Rate Transiently increases Decreases

Effect on Contractility Transiently increases Decreases

Vasodilation Mechanism
Primarily endothelium-

dependent (NO/cGMP)

Primarily endothelium-

independent (Ca2+ channel

blockade)

Anti-platelet Effect
Yes, inhibits collagen-induced

aggregation
Not well-established

Potential Therapeutic Use
Antihypertensive,

vasoprotective

Antiarrhythmic (with

proarrhythmic potential)

Key Signaling Molecules
TRPV1, CGRP, eNOS, NO,

cGMP
hERG, Nav1.5, Cav1.2

In conclusion, while both Rutaecarpine and Dehydroevodiamine originate from the same plant

and possess cardiovascular activity, their pharmacological profiles are distinct. Rutaecarpine
acts primarily as a vasodilator through a complex signaling cascade involving sensory nerves

and the endothelium, making it a potential candidate for treating hypertension and other

vascular disorders. In contrast, Dehydroevodiamine's primary effects are on cardiac

electrophysiology and contractility due to its multi-ion channel blocking activity, suggesting its

potential as an antiarrhythmic agent, albeit with a need for careful consideration of its

proarrhythmic risks. This comparative analysis provides a foundation for researchers to further

explore the therapeutic applications of these two promising alkaloids.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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